

Application Notes & Protocols: Isolating Trace Cannabidiphorol (CBDP) from Cannabis Varieties

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| Compound Name: | Cannabidiphorol | |
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Introduction

Cannabidiphorol (CBDP) is a phytocannabinoid and the C7 homologue of cannabidiol (CBD). [1] First identified as a naturally occurring compound in cannabis in 2019 by an Italian research group, CBDP is typically present in only trace amounts.[2][3] This low natural abundance makes its direct extraction and isolation for commercial purposes generally unfeasible; consequently, CBDP is often produced semi-synthetically through the isomerization of CBD isolate.[1][4]

However, for research, analytical, and drug development purposes, the isolation of naturally occurring CBDP is crucial for understanding its unique properties and ensuring that reference standards are representative of the phytocannabinoid. These protocols outline advanced techniques for the extraction, separation, and purification of trace amounts of CBDP from complex cannabis matrices. The methodologies are designed for researchers and scientists requiring high-purity isolates for analytical and preclinical studies.

Stage 1: Extraction of Total Cannabinoids from Biomass

The initial step involves extracting the full spectrum of cannabinoids from the raw plant material. Supercritical CO2 extraction is the preferred method due to its efficiency, selectivity, and the production of a clean, solvent-free extract.[5][6]



Protocol 1: Supercritical CO2 Extraction

This protocol is optimized for the extraction of cannabinoids while preserving their native state.

Objective: To produce a crude, full-spectrum cannabis extract rich in cannabinoids.

Materials & Equipment:

- Dried and finely ground cannabis biomass
- Supercritical Fluid Extraction (SFE) system
- High-pressure CO2 source
- Collection vessels
- Ethanol (optional, as a co-solvent)

Methodology:

- Preparation: Ensure the cannabis biomass is thoroughly dried and ground to a consistent particle size (e.g., 0.5-1.0 mm) to maximize surface area for extraction.
- Loading: Load the ground biomass into the SFE system's extraction vessel.[5]
- Parameter Setting: Set the SFE system parameters. A common starting point for cannabinoid extraction is a pressure of 250 bar and a temperature of 37°C, which achieves a high CO2 density (approx. 893.7 kg/m³), enhancing extraction yield.[7]
- Extraction: Introduce supercritical CO2 into the extraction vessel. The CO2 acts as a solvent, dissolving cannabinoids, terpenes, and other lipophilic compounds from the plant matrix.[5]
- Fractionation & Collection: The CO2-extract mixture is passed to collection vessels where
 pressure and temperature are reduced. This causes the CO2 to return to a gaseous state,
 leaving behind the cannabinoid-rich extract.[5] Using a series of separators at cascading
 pressures can allow for initial fractionation of the extract.[8]



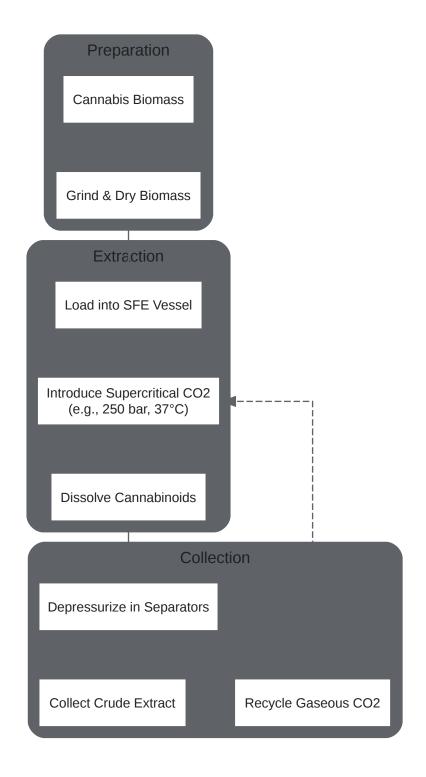




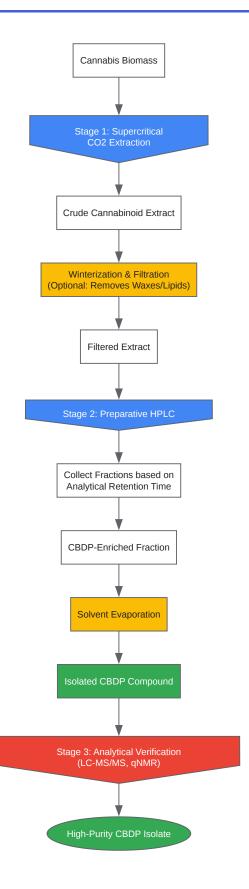
• Co-solvent Use (Optional): For certain applications, adding a small percentage of a co-solvent like ethanol can increase the polarity of the supercritical fluid and improve the extraction efficiency of more polar cannabinoids.[8]

Workflow for Supercritical CO2 Extraction

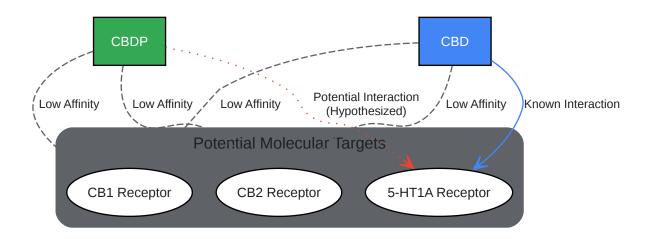












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